Cas no 1105234-27-2 (N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide)

N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including an ethoxyphenoxyethyl moiety and a trimethylbenzene core. This compound exhibits potential utility in pharmaceutical and agrochemical research due to its sulfonamide functional group, which is known for its bioactivity. The presence of the ethoxy and phenoxy groups may enhance solubility and metabolic stability, while the trimethylbenzene structure could contribute to steric hindrance, influencing binding affinity. Its well-defined molecular architecture makes it a candidate for further investigation in drug discovery or as an intermediate in synthetic chemistry. The compound's purity and stability under standard conditions support its use in controlled experimental applications.
N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide structure
1105234-27-2 structure
Product Name:N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide
CAS No:1105234-27-2
MF:C19H25NO4S
MW:363.471104383469
CID:6589896
PubChem ID:30867227
Update Time:2025-05-20

N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide
    • N-[2-(4-ethoxyphenoxy)ethyl]-2,4,5-trimethylbenzenesulfonamide
    • VU0646499-1
    • AKOS024512522
    • 1105234-27-2
    • F5529-0348
    • N-[2-(4-ethoxyphenoxy)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide
    • N-(2-(4-ethoxyphenoxy)ethyl)-2,4,5-trimethylbenzenesulfonamide
    • Inchi: 1S/C19H25NO4S/c1-5-23-17-6-8-18(9-7-17)24-11-10-20-25(21,22)19-13-15(3)14(2)12-16(19)4/h6-9,12-13,20H,5,10-11H2,1-4H3
    • InChI Key: SSNZHDGHOGYPML-UHFFFAOYSA-N
    • SMILES: C1(S(NCCOC2=CC=C(OCC)C=C2)(=O)=O)=CC(C)=C(C)C=C1C

Computed Properties

  • Exact Mass: 363.15042945g/mol
  • Monoisotopic Mass: 363.15042945g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 73Ų

N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide

Recent Advances in the Study of N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide (CAS: 1105234-27-2)

N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide (CAS: 1105234-27-2) is a sulfonamide derivative that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications. This research brief aims to summarize the latest findings related to this compound, providing a comprehensive overview of its current status in the field.

The structural uniqueness of N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide lies in its combination of a sulfonamide moiety with an ethoxyphenoxyethyl group, which contributes to its biological activity. Recent in vitro studies have demonstrated its efficacy in inhibiting specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, molecular docking simulations have revealed high binding affinity to target proteins, supporting its role as a modulator of key biological processes. These findings underscore the compound's relevance in drug discovery and development.

Pharmacokinetic studies of N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data indicate favorable oral bioavailability and moderate plasma protein binding, which are critical factors for its development as a therapeutic agent. Additionally, metabolic stability assays have shown that the compound undergoes minimal degradation in hepatic microsomes, suggesting a prolonged half-life in vivo. These characteristics position it as a viable candidate for further preclinical and clinical evaluation.

Recent advancements in synthetic chemistry have also facilitated the scalable production of N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide, addressing previous challenges related to yield and purity. Optimized synthetic routes have been reported, enabling the production of the compound in high yields and with excellent enantiomeric purity. These developments are crucial for ensuring the consistent quality of the compound in research and potential therapeutic applications. Moreover, structural analogs have been synthesized to explore structure-activity relationships (SAR), providing deeper insights into the pharmacophore requirements for biological activity.

In conclusion, N-2-(4-ethoxyphenoxy)ethyl-2,4,5-trimethylbenzene-1-sulfonamide (CAS: 1105234-27-2) represents a promising compound in the realm of chemical biology and pharmaceutical research. Its demonstrated biological activity, favorable pharmacokinetic profile, and advancements in synthetic accessibility highlight its potential as a therapeutic agent. Ongoing research efforts are expected to further elucidate its mechanisms and expand its applications, paving the way for future clinical trials. This brief underscores the importance of continued investigation into this compound and its derivatives, which may hold significant promise for addressing unmet medical needs.

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